REACTION_CXSMILES
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[CH2:1]([NH2:4])[CH:2]=[CH2:3].Cl[CH2:6][CH2:7][C:8]([OH:10])=[O:9]>>[CH2:1]([NH:4][CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH:2]=[CH2:3]
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Name
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Quantity
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125 mL
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Type
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reactant
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Smiles
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C(C=C)N
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Name
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Quantity
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20 g
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Type
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reactant
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Smiles
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ClCCC(=O)O
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Type
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CUSTOM
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Details
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while stirring over 5 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at ambient temperature for 72 hours
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Duration
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72 h
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Type
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CUSTOM
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Details
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The mixture was then evaporated to a viscous oily residue (40 g)
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Type
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ADDITION
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Details
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The product consisted of a 1:1 mixture of 3-allylaminopropionic acid and allylamine hydrochloride
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Type
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CUSTOM
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Details
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This product mixture was used without further purification for the preparation of the title compound in step 2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |